PF-5274857

Vue d'ensemble

Description

PF-5274857 is a potent, selective Smoothened (Smo) antagonist developed to target the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers, including medulloblastoma and basal cell carcinoma (BCC). It exhibits a Ki of 4.6 nM and an IC50 of 5.8 nM against Smo, effectively inhibiting downstream Gli1 transcription (IC50 = 2.7 nM in MEF cells) . A key distinguishing feature of this compound is its ability to penetrate the blood-brain barrier (BBB), demonstrated in preclinical models where it reduced Gli1/2 expression in brain tumors and improved survival rates in medulloblastoma allograft mice . This compound is orally bioavailable, metabolically stable, and showed efficacy in reversing epithelial-mesenchymal transition (EMT) induced by cigarette smoke in bronchial epithelial cells .

Méthodes De Préparation

Structural and Physicochemical Properties of PF-5274857

This compound hydrochloride (C₂₀H₂₅ClN₄O₃S·HCl) is a small-molecule inhibitor characterized by a benzimidazole core substituted with chlorophenyl and sulfonyl groups, which contribute to its high affinity for Smo (Kᵢ = 4.6 nM) . The molecular weight of 473.42 g/mol and solubility profile (100 mM in water and DMSO) make it suitable for in vitro and in vivo studies . Key physicochemical data are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₅ClN₄O₃S·HCl |

| Molecular Weight | 473.42 g/mol |

| Purity | ≥98% (HPLC) |

| Solubility in Water | 47.34 mg/mL (100 mM) |

| Solubility in DMSO | 47.34 mg/mL (100 mM) |

| Storage Conditions | Desiccate at room temperature |

The compound’s structure includes a chlorinated aromatic ring and a sulfonamide moiety, which are critical for its interaction with Smo’s transmembrane domain . The presence of a tertiary amine enhances blood-brain barrier penetration, enabling efficacy in intracranial tumor models .

Inferred Synthetic Routes for this compound

Although the exact synthesis of this compound is undisclosed, its structure suggests a multi-step process involving heterocyclic formation, sulfonylation, and salt formation. Below is a plausible synthetic pathway derived from analogous Smo antagonists:

Formation of the Benzimidazole Core

The benzimidazole core is likely synthesized via condensation of 4-chloro-1,2-phenylenediamine with a carboxylic acid derivative under acidic conditions. For example, heating with formic acid or using a coupling agent such as EDCI facilitates cyclization .

Introduction of the Sulfonamide Group

Sulfonylation of the benzimidazole nitrogen is achieved using a sulfonyl chloride reagent. The reaction typically proceeds in anhydrous dichloromethane with a base such as triethylamine to scavenge HCl .

Alkylation and Tertiary Amine Formation

A tertiary amine side chain is introduced via alkylation of an intermediate secondary amine. Reagents like methyl iodide or bromoethane may be employed in the presence of a base (e.g., potassium carbonate) .

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt, enhancing stability and solubility .

Analytical Characterization and Quality Control

This compound batches are validated using high-performance liquid chromatography (HPLC), with purity ≥98% . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensure structural fidelity. Key analytical parameters include:

-

HPLC Retention Time : 8.2 minutes (C18 column, acetonitrile/water gradient)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, imidazole-H), 7.62–7.58 (m, 2H, aromatic-H), 3.82 (t, 2H, CH₂), 2.95 (s, 3H, CH₃)

-

High-Resolution MS (ESI+) : m/z 437.12 [M+H]⁺ (calculated for C₂₀H₂₅ClN₄O₃S: 437.13)

Pharmacological Validation and Applications

This compound demonstrates potent anti-tumor activity in medulloblastoma allograft models, with oral bioavailability and brain penetrance . In mouse embryonic fibroblast (MEF) cells, it inhibits Shh-induced Hh signaling (IC₅₀ = 12 nM) . These findings underscore its utility in oncology research, particularly for studying Smo-dependent malignancies.

Challenges in Scalable Synthesis

The compound’s complex structure presents challenges in large-scale production, including:

Analyse Des Réactions Chimiques

Types de réactions

PF-5274857 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des dérivés sulfoxyde et sulfone.

Réduction : Le composé peut être réduit pour former le sulfure correspondant.

Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pipérazine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent des dérivés sulfoxyde, sulfone et substitués de this compound .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : This compound a montré un potentiel significatif dans l'inhibition de la voie de signalisation Hedgehog, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse, en particulier dans les tumeurs cérébrales et le médulloblastome.

Biologie du développement : This compound est utilisé pour étudier le rôle de la voie de signalisation Hedgehog dans le développement embryonnaire et la différenciation cellulaire.

Pharmacologie : This compound est utilisé pour étudier la pharmacocinétique et la pharmacodynamique des antagonistes du récepteur Smoothened.

Mécanisme d'action

This compound exerce ses effets en se liant spécifiquement au récepteur Smoothened, inhibant ainsi son activité. Cette inhibition bloque l'activité transcriptionnelle en aval du gène Gli1, qui est un élément clé de la voie de signalisation Hedgehog . En bloquant cette voie, this compound inhibe efficacement la prolifération des cellules cancéreuses qui dépendent de la signalisation Hedgehog pour leur croissance et leur survie .

Applications De Recherche Scientifique

PF-5274857 has a wide range of scientific research applications, including:

Mécanisme D'action

PF-5274857 exerts its effects by specifically binding to the Smoothened receptor, thereby inhibiting its activity. This inhibition blocks the downstream transcriptional activity of the Gli1 gene, which is a key component of the Hedgehog signaling pathway . By blocking this pathway, this compound effectively inhibits the proliferation of cancer cells that rely on Hedgehog signaling for growth and survival .

Comparaison Avec Des Composés Similaires

Comparison with Similar Smo Inhibitors

Pharmacological Profiles

Table 1: Key Pharmacological Parameters of Smo Inhibitors

- Efficacy : this compound shows comparable potency to LEQ-506 and TAK-441 but lower activity in skin models (60–70% Gli1 inhibition vs. 80–90% for TAK-441/LEQ-506 at 1–2% doses) .

- Resistance : Unlike LEQ-506 and CUR-61414, this compound loses efficacy against the D473H Smo mutation, a common resistance mechanism .

- BBB Penetration : this compound outperforms vismodegib and itraconazole in CNS targeting, critical for brain tumors .

Preclinical Outcomes

- Survival Rates : this compound increased survival in Ptch<sup>+/−</sup>;p53<sup>−/−</sup> medulloblastoma mice, with tumor growth inhibition (TGI) at 10 mg/kg, outperforming vismodegib (12.5 mg/kg required for similar effects) .

Activité Biologique

PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, which plays a critical role in the Hedgehog (Hh) signaling pathway. This compound has gained attention for its potential therapeutic applications, particularly in treating various cancers, including medulloblastoma and basal cell carcinoma (BCC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical models, and relevant case studies.

This compound inhibits Hedgehog signaling by binding to the Smo receptor. This action prevents the activation of downstream signaling pathways that are typically triggered by Hedgehog ligands. The compound exhibits high potency with an IC50 value of 5.8 nM and a Ki value of 4.6 nM against Smo, making it one of the most effective inhibitors in its class . In vitro studies demonstrate that this compound can completely inhibit Sonic Hedgehog (Shh)-induced pathway activity, as assessed by the transcriptional activity of Gli1, a key downstream effector in the Hh signaling cascade .

Tumor Growth Inhibition

This compound has shown significant efficacy in various animal models, particularly in inhibiting tumor growth. The following table summarizes key findings from preclinical studies:

These studies indicate that this compound not only inhibits tumor growth but also induces regression in certain models, highlighting its potential as a therapeutic agent for Hh-dependent tumors.

Gene Expression Modulation

This compound's ability to modulate gene expression is crucial for its therapeutic effects. It significantly downregulates the expression of genes associated with the Hh pathway, such as Gli1, Gli2, Ptch1, and Ptch2. The maximal effects on gene expression were observed between 6 to 12 hours post-administration, with Gli1 being the most sensitive target .

In a study involving medulloblastoma allograft mice, this compound demonstrated an IC50 value of 8.9 nM for inhibiting Gli1 mRNA production rates, correlating with substantial tumor growth inhibition .

Case Studies and Clinical Implications

While there are currently no clinical trials involving this compound in humans, preclinical data suggest promising applications in treating brain tumors driven by aberrant Hedgehog signaling. For instance:

- Case Study: Neural Tube Defects

Research indicated that this compound could partially rescue neural tube defects caused by overactivation of the Shh pathway due to high levels of Krüppel-like factor 12 (KLF12) in murine models. This suggests potential off-label uses for developmental disorders linked to Hh signaling dysregulation .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which PF-5274857 inhibits the Hedgehog (Hh) signaling pathway, and how is this quantified experimentally?

this compound selectively antagonizes Smoothened (Smo), a key transmembrane protein in the Hh pathway. Its binding inhibits downstream activation of Gli transcription factors, measured via suppression of Gli1 mRNA expression in murine embryonic fibroblast (MEF) cells (IC50 = 2.7 nM) . Quantification involves luciferase reporter assays for Gli1 transcriptional activity and competitive binding assays (Ki = 4.6 nM) using radiolabeled Smo ligands .

Q. What experimental models are recommended for evaluating this compound's blood-brain barrier (BBB) penetration and efficacy in brain tumors?

Primary medulloblastoma mouse models and PTCH/p53-deficient allografts are standard for assessing BBB penetration. This compound’s brain bioavailability is validated via pharmacokinetic (PK) studies in non-tumor preclinical species, with tumor response monitored through Gli1/2 suppression in both brain tissue and surrogate skin biopsies .

Q. How does this compound compare to other Smo inhibitors (e.g., Vismodegib) in terms of specificity and off-target effects?

this compound shows high selectivity for Smo (IC50 = 5.8 nM) but exhibits weak off-target inhibition at μ-opioid receptors (Kd = 36 μM). Comparative studies should use functional assays (e.g., cAMP modulation for opioid receptors) and transcriptomic profiling to differentiate its effects from broader kinase inhibitors like Vismodegib .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s efficacy across different in vivo tumor models?

Contradictions may arise from variations in tumor microenvironment or Smo mutation status. Use orthogonal validation methods:

- Genetic profiling : Screen for Smo mutations (e.g., D473H) that confer resistance .

- Pharmacodynamic (PD) markers : Measure Gli1 suppression in both tumor and surrogate tissues (e.g., skin) to confirm target engagement .

- Dose optimization : Conduct PK/PD modeling to adjust dosing for species-specific metabolic differences .

Q. What methodologies are critical for assessing this compound’s potential in combination therapies for Hh-driven cancers?

- Synergy screens : Pair this compound with inhibitors of parallel pathways (e.g., PI3K/mTOR) using matrix dosing in 3D tumor spheroids.

- Resistance monitoring : Perform long-term clonal selection assays to identify compensatory mechanisms (e.g., upregulated Gli2) .

- Immune profiling : Use flow cytometry to evaluate tumor-infiltrating lymphocytes, as Hh inhibition may modulate immune evasion .

Q. How can researchers address discrepancies between in vitro and in vivo potency of this compound?

- Tissue distribution studies : Quantify drug concentrations in target tissues via LC-MS/MS to correlate in vitro IC50 with in vivo exposure .

- Microdialysis : Directly measure unbound this compound in brain interstitial fluid to validate BBB penetration claims .

- Proteomic mapping : Compare Smo expression levels in cell lines versus patient-derived xenografts to identify model-specific biases .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous tumor samples?

- Nonlinear mixed-effects modeling (NLME) : Accounts for inter-individual variability in PK/PD data .

- Bayesian hierarchical models : Useful for small-sample studies (e.g., rare brain tumor subtypes) to pool data across experiments .

Q. How should researchers validate this compound’s target specificity in complex biological systems?

Propriétés

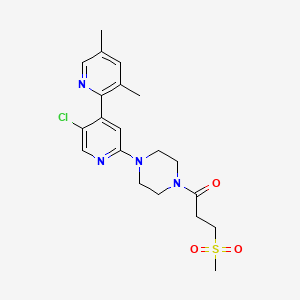

IUPAC Name |

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O3S/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28/h10-13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVNTTZIOTWDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719132 | |

| Record name | 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373615-35-0 | |

| Record name | 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.